Taxol E Taxol E
Brand Name: Vulcanchem
CAS No.: 158948-96-0
VCID: VC0105092
InChI: InChI=1S/C45H55NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h10-19,23,29-31,33-36,38,49-50,55H,9,20-22H2,1-8H3,(H,46,52)/t23-,29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1
SMILES:
Molecular Formula: C45H55NO14
Molecular Weight: 833.9 g/mol

Taxol E

CAS No.: 158948-96-0

Cat. No.: VC0105092

Molecular Formula: C45H55NO14

Molecular Weight: 833.9 g/mol

* For research use only. Not for human or veterinary use.

Taxol E - 158948-96-0

Specification

CAS No. 158948-96-0
Molecular Formula C45H55NO14
Molecular Weight 833.9 g/mol
IUPAC Name [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(2S)-2-methylbutanoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Standard InChI InChI=1S/C45H55NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h10-19,23,29-31,33-36,38,49-50,55H,9,20-22H2,1-8H3,(H,46,52)/t23-,29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1
Standard InChI Key OKEKLOJNCOIPIT-RLNDXAGLSA-N
Isomeric SMILES CC[C@H](C)C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O
Canonical SMILES CCC(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

Introduction

Chemical Structure and Properties

Molecular Structure

Taxol E features a tetracyclic core skeleton characteristic of taxanes. The molecule includes multiple hydroxyl groups, acetyl groups, and a benzoate moiety that contribute to its high degree of oxygenation. Its stereochemistry is defined by several chiral centers, making it a challenging compound for synthetic replication.

The IUPAC name for Taxol E reflects its complex structure: (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a-decahydro-4a-hydroxy-4a-methyl-5-oxo-7-methano-cyclodeca[3.4]benz[1.2-b]oxet-9-yl (R)-hydroxyphenylpropanoate .

Physical Properties

Taxol E has a molecular weight of 833.9 g/mol . It is relatively hydrophobic due to its extensive hydrocarbon framework but contains polar functional groups that enable limited solubility in aqueous environments. The compound's stability is influenced by temperature and solvent conditions; it undergoes degradation under certain conditions similar to other taxanes .

Chemical Behavior

As an impurity of paclitaxel, Taxol E exhibits epimerization at specific chiral centers under varying pH levels and temperatures . This behavior underscores the importance of stringent storage conditions during pharmaceutical manufacturing processes.

Synthesis Pathways

Biosynthetic Origin

Taxanes are biosynthesized from geranylgeranyl diphosphate (GGPP) via a series of enzymatic steps involving cyclization and oxygenation reactions . The pathway includes key intermediates such as taxa-4(20),11(12)-diene and baccatin III before culminating in paclitaxel production. Impurities like Taxol E arise from incomplete or alternative enzymatic reactions during this process.

Semi-Synthetic Approaches

Semi-synthetic methods for producing paclitaxel involve modifying natural precursors such as baccatin III or 10-deacetylbaccatin III extracted from yew needles . These methods often yield impurities like Taxol E due to side reactions or incomplete conversions.

Total Synthesis

The total synthesis of taxanes represents one of the most challenging endeavors in organic chemistry due to their complex structures . Strategies such as convergent synthesis have been employed to construct the tetracyclic core while minimizing side products like Taxol E.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used to separate and quantify Taxol E in pharmaceutical formulations . The method involves using reversed-phase columns with mobile phases containing organic solvents like acetonitrile or methanol.

Mass Spectrometry (MS)

Mass spectrometry provides precise molecular weight determination and structural elucidation for Taxol E . Coupled with HPLC (LC-MS), it enhances sensitivity and selectivity in detecting low concentrations.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is instrumental in confirming the stereochemistry and functional group arrangements within Taxol E molecules .

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